molecular formula C7H4N2O6 B2969947 5,6-Dinitro-1,3-benzodioxole CAS No. 7748-59-6; 7778-77-0

5,6-Dinitro-1,3-benzodioxole

Cat. No.: B2969947
CAS No.: 7748-59-6; 7778-77-0
M. Wt: 212.117
InChI Key: KAKKXKBQUBETST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dinitro-1,3-benzodioxole (CAS: 669705-46-8) is a nitro-substituted derivative of 1,3-benzodioxole, characterized by two nitro groups at the 5- and 6-positions of the benzene ring.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dinitro-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O6/c10-8(11)4-1-6-7(15-3-14-6)2-5(4)9(12)13/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKKXKBQUBETST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Substituent Effects

The benzodioxole scaffold is highly versatile, with substituents dictating reactivity and biological activity. Key comparisons include:

Compound Substituents Key Features References
5,6-Dinitro-1,3-benzodioxole 5-NO₂, 6-NO₂ Strong electron-withdrawing groups; enhances charge transfer properties
5,6-Dibromo-1,3-benzodioxole 5-Br, 6-Br Bromine substituents increase steric bulk; common impurity in brominations
6-Benzyl-1,3-benzodioxole derivatives 6-Benzyl, 5-OCH₃/OC₂H₅ Methoxy/ethoxy groups enhance antimitotic activity; intact dioxole ring required
2,2-Diphenyl-1,3-benzodioxole 2,2-Diphenyl Bulky substituents improve binding to MAGE-A protein in cancer studies
5-Iodo-6-nitro-1,3-benzodioxole 5-I, 6-NO₂ Iodine adds steric hindrance; nitro group maintains electronic effects

Key Insights :

  • Nitro vs. Halogen Substituents : Nitro groups (e.g., in this compound) provide stronger electron-withdrawing effects compared to bromine or iodine, influencing reactivity in electrophilic substitutions and charge transfer properties .
  • Methoxy/Ethoxy Groups : Derivatives like 6-benzyl-1,3-benzodioxole require para-methoxy groups for maximum antimitotic activity, whereas nitro groups may reduce tubulin-binding efficacy .

Physical and Chemical Properties

  • Electronic Properties : Frontier molecular orbital (FMO) analysis of a related compound (α,β-unsaturated-1,3-benzodioxole) shows intramolecular charge transfer (ICT) from the dioxole ring to electron-deficient moieties, a feature amplified by nitro groups in this compound .
  • Solubility and Reactivity : Nitro-substituted derivatives exhibit lower solubility in polar solvents compared to halogenated analogs. The epoxide derivative 5-(oxiran-2-yl)-2H-1,3-benzodioxole demonstrates unique regio- and stereochemical reactivity due to ring strain .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.